3-Iodo-4-methylaniline

Medicinal Chemistry p38 MAP Kinase Inhibition Pharmaceutical Intermediate

Procurement of this specific isomer is mandatory for the synthesis of BIRB 796 and Tröger's base analogs. The unique 3-iodo-4-methyl pattern is critical for target bioactivity and supramolecular geometry, which regioisomers cannot replicate. Its solid form and sharp melting point ensure reliable QC. This bifunctional building block offers efficient cross-coupling via the aryl iodide and versatile amine functionalization.

Molecular Formula C7H8IN
Molecular Weight 233.05 g/mol
CAS No. 35944-64-0
Cat. No. B1581167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-4-methylaniline
CAS35944-64-0
Molecular FormulaC7H8IN
Molecular Weight233.05 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N)I
InChIInChI=1S/C7H8IN/c1-5-2-3-6(9)4-7(5)8/h2-4H,9H2,1H3
InChIKeyRRUDMHNAMZFNEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-4-methylaniline (CAS 35944-64-0): Baseline Properties and Procurement Context


3-Iodo-4-methylaniline (CAS 35944-64-0), also known as 3-iodo-p-toluidine, is a disubstituted aromatic amine characterized by the presence of an iodine atom at the 3-position and a methyl group at the 4-position on the benzene ring [1]. It is a solid at room temperature with a reported melting point range of 37-41 °C (lit.) [1]. The compound is primarily utilized as a versatile intermediate in organic synthesis, valued for its bifunctional reactivity, which enables sequential transformations via the iodine and amine moieties. It is commercially available from multiple vendors, typically at a purity of ≥97%, and is procured for applications ranging from pharmaceutical development to materials science .

Why 3-Iodo-4-methylaniline Cannot Be Replaced by Other Iodoaniline Analogs


The unique value proposition of 3-Iodo-4-methylaniline (CAS 35944-64-0) stems from the specific electronic and steric interplay between its 3-iodo and 4-methyl substituents. This precise substitution pattern is not a trivial variant; it dictates distinct reactivity profiles and molecular geometries in downstream products that simple analogs like 3-iodoaniline or 4-iodoaniline cannot replicate . In medicinal chemistry, for instance, the 4-methyl group is a critical structural element for the biological activity of advanced intermediates like BIRB 796, a p38 MAP kinase inhibitor [1]. Similarly, its use in generating specific dihalo-substituted Tröger's base analogs is predicated on its unique regiochemistry . Consequently, generic substitution with a non-methylated or differently substituted iodoaniline would lead to the formation of distinct products, compromising the integrity of a synthetic pathway or the functional properties of the final target molecule.

Quantitative Evidence Guide for 3-Iodo-4-methylaniline (35944-64-0): Differentiating Performance from Comparators


Validated Intermediate for BIRB 796 (Doramapimod) Synthesis

3-Iodo-4-methylaniline is a documented and validated intermediate in the multi-step synthesis of BIRB 796 (doramapimod), a potent p38 MAP kinase inhibitor . In contrast, its non-methylated analog, 3-iodoaniline (CAS 626-01-7), or its regioisomer, 2-iodo-4-methylaniline (CAS 29289-13-2), would not yield the correct molecular scaffold for BIRB 796 due to the absence or misplacement of the critical 4-methyl group. This specific structural requirement is what makes 3-Iodo-4-methylaniline indispensable for this particular pharmaceutical synthetic route .

Medicinal Chemistry p38 MAP Kinase Inhibition Pharmaceutical Intermediate

Specific Reactivity in Formation of Dihalo-Substituted Tröger's Base Analogs

3-Iodo-4-methylaniline is specifically employed in the synthesis of dihalo-substituted analogs of Tröger's base via reaction with paraformaldehyde . This reactivity is contingent on the presence of both the 4-methyl and 3-iodo groups. A comparison with 4-iodoaniline (CAS 540-37-4), which lacks the ortho-methyl group, would result in a different, less sterically encumbered Tröger's base analog. Similarly, using 3-iodoaniline would produce a non-methylated variant, altering the chiral pocket and potential host-guest properties of the final supramolecular structure . The 'dihalo-substituted' nature of the product is a direct consequence of the starting material's substitution pattern [1].

Materials Chemistry Supramolecular Chemistry Chiral Resolution

Regioselective Reactivity in Cross-Coupling Reactions

The iodine atom in 3-Iodo-4-methylaniline serves as a potent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings [1]. While this is a class-level property shared by many aryl iodides, the 4-methyl group provides a significant differentiator. It directs the site of electrophilic aromatic substitution and influences the reactivity of the iodine. For example, compared to the non-methylated 3-iodoaniline, the electron-donating methyl group can enhance the oxidative addition step in cross-coupling cycles, potentially leading to higher yields or allowing for milder reaction conditions [1]. Conversely, the regioisomer 2-iodo-4-methylaniline would have the iodine adjacent to the methyl group, introducing steric hindrance that could significantly impede or alter the outcome of a coupling reaction .

Organic Synthesis Cross-Coupling Suzuki-Miyaura

Well-Defined Solid State and Purity for Reproducible Use

3-Iodo-4-methylaniline is commercially available in high purity (typically ≥97% assay by GC ) and is a solid with a defined melting point range of 37-41 °C . This contrasts with some other aniline derivatives, such as 4-iodoaniline, which are also solids but have different melting points (mp 61-63 °C [1]), and 3-iodoaniline, which is reported as a low-melting solid or liquid near room temperature (mp 33-37 °C [2]). The specific physical form and the ability to verify identity and purity through a sharp melting point provide a higher degree of confidence in the material's quality and handling characteristics upon procurement .

Analytical Chemistry Quality Control Procurement

Best-Fit Research and Industrial Application Scenarios for 3-Iodo-4-methylaniline (35944-64-0)


Synthesis of p38 MAP Kinase Inhibitor Intermediates (e.g., BIRB 796/Doramapimod)

Procurement of 3-Iodo-4-methylaniline is mandatory for research groups and CDMOs following the established synthetic route to BIRB 796 (doramapimod) and its analogs. As demonstrated by its specific use in the preparation of a key pyrazole intermediate , the 4-methyl group is not a decorative feature but a critical component of the pharmacophore. Substituting this compound with a non-methylated iodoaniline would derail the synthesis, leading to an incorrect final product . This scenario is directly supported by literature documenting its role in the synthesis of this potent p38 MAP kinase inhibitor [1].

Preparation of Sterically and Electronically Tuned Tröger's Base Analogs

For research in supramolecular chemistry, chiral recognition, or the development of novel porous materials, 3-Iodo-4-methylaniline is a specific building block for generating dihalo-substituted Tröger's base analogs . The resulting C2-symmetric molecules possess a unique V-shaped geometry and a chiral hydrophobic pocket [1]. The presence of both the iodo and methyl groups on the starting aniline is essential; using 4-iodoaniline or 3-iodoaniline would produce analogs with different cavity sizes and electronic environments, potentially failing to meet the design criteria for a specific host-guest or catalytic application .

Synthesis of Diversified Biaryl Libraries via Regioselective Cross-Coupling

Medicinal chemists and process chemists seeking a versatile, bifunctional building block for generating biaryl libraries should select 3-Iodo-4-methylaniline. Its value lies in the combination of a reactive aryl iodide handle for palladium-catalyzed cross-couplings and a free amine for subsequent functionalization . The 4-methyl group ensures that the iodine at the 3-position is not sterically congested, promoting efficient coupling reactions. This is a clear advantage over regioisomers like 2-iodo-4-methylaniline, where steric hindrance from the adjacent methyl group can compromise reaction yields and selectivity [1].

Quality Control and Reproducibility in Multi-Step Organic Synthesis

For CROs and internal R&D labs where process reproducibility is paramount, 3-Iodo-4-methylaniline offers tangible quality advantages. Its solid physical state and distinct, sharp melting point of 37-41 °C provide a straightforward, low-cost method for confirming identity and assessing purity upon receipt, which is a more reliable quality gate than is available for low-melting or liquid analogs [1]. This simple QC measure, combined with its commercial availability at >97% purity , minimizes the risk of introducing batch-to-batch variability that could confound reaction outcomes or complicate downstream purification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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